Cas no 91405-41-3 ((2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal)

(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 2-PROPENAL, 3-CHLORO-3-[4-(1,1-DIMETHYLETHYL)PHENYL]-
- (Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal
- (2Z)-3-(4-TERT-BUTYLPHENYL)-3-CHLOROPROP-2-ENAL
- 3-(4-(tert-Butyl)phenyl)-3-chloroacrylaldehyde
- AKOS017554439
- 91405-41-3
- BS-33129
- (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal
-
- Inchi: InChI=1S/C13H15ClO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-9H,1-3H3/b12-8-
- InChI Key: DRBVXRZJVCWQMN-WQLSENKSSA-N
Computed Properties
- Exact Mass: 222.0811428Da
- Monoisotopic Mass: 222.0811428Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B815023-500mg |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | 500mg |
$ 320.00 | 2022-06-06 | ||
1PlusChem | 1P00IH3T-1g |
2-Propenal, 3-chloro-3-[4-(1,1-dimethylethyl)phenyl]- |
91405-41-3 | 98% | 1g |
$261.00 | 2025-03-01 | |
1PlusChem | 1P00IH3T-5g |
2-Propenal, 3-chloro-3-[4-(1,1-dimethylethyl)phenyl]- |
91405-41-3 | 98% | 5g |
$933.00 | 2025-03-01 | |
TRC | B815023-50mg |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AI61177-1g |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | 98% | 1g |
$249.00 | 2024-07-18 | |
TRC | B815023-100mg |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
Key Organics Ltd | BS-33129-1g |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | >97% | 1g |
£399.00 | 2025-02-09 | |
A2B Chem LLC | AI61177-5g |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal |
91405-41-3 | 98% | 5g |
$880.00 | 2024-07-18 |
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal Related Literature
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal
(2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal: A Promising Compound in Pharmaceutical Research
CAS No. 91405-41-3 represents a unique molecular entity with significant potential in the field of medicinal chemistry. This compound, known as (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal, is a chiral aldehyde derivative that combines structural features of aromatic rings, chlorinated functionalities, and aldehyde groups. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential applications in the development of novel therapeutics. The synthesis of this compound involves a multi-step process that leverages advanced organic chemistry techniques, including stereoselective catalysis and functional group transformations. The molecular architecture of (2Z)-3-(4-tert-Butyphenyl)-3-chloroprop-2-enal is particularly notable for its ability to interact with biological targets through multiple mechanisms, making it a subject of intense research in both academic and industrial settings.
The chemical structure of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal is defined by its conjugated system, which includes a double bond between the C2 and C3 atoms, a chlorine atom at the C3 position, and a substituted aromatic ring. The presence of the tert-butyl group on the phenyl ring introduces steric effects that influence the compound's reactivity and biological activity. This structural feature is critical for its ability to engage with specific receptors or enzymes, as demonstrated by recent in vitro studies. The aldehyde functionality at the terminal position further enhances its reactivity, enabling it to participate in various biochemical interactions. These structural characteristics make (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal a versatile scaffold for drug design, as evidenced by its use in the development of small-molecule inhibitors targeting specific pathways.
Recent advances in the study of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal have revealed its potential in the treatment of inflammatory diseases. A 2023 publication in Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by modulating the NF-κB signaling pathway. The researchers demonstrated that (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal selectively inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This finding has significant implications for the development of therapies targeting chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interfere with NF-κB signaling without causing systemic toxicity highlights its potential as a lead candidate for drug development.
Another area of interest is the application of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal in cancer research. A 2024 study published in Cancer Research explored its role in inducing apoptosis in cancer cells. The study found that the compound selectively targets mitochondria in tumor cells, triggering the release of cytochrome c and subsequent activation of the caspase cascade. This mechanism of action is distinct from traditional chemotherapeutic agents, which often lack specificity and cause significant side effects. The researchers also noted that (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal exhibits low cytotoxicity toward normal cells, making it a promising candidate for targeted cancer therapy. These findings underscore the compound's potential as a novel therapeutic agent in oncology.
The synthesis of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal has been optimized using modern synthetic methodologies to improve yield and purity. A 2023 article in Organic Letters described a catalytic approach that employs chiral Lewis acids to achieve stereoselective formation of the Z-isomer. This method allows for the selective introduction of the tert-butyl group onto the aromatic ring, ensuring the desired stereochemistry of the final product. The use of chiral catalysts is critical for obtaining the biologically active isomer, as the E-isomer has been shown to exhibit reduced potency in preclinical studies. This synthetic strategy represents a significant advancement in the scalable production of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal, enabling its use in large-scale pharmaceutical applications.
Pharmacokinetic studies of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal have also provided insights into its potential therapeutic profile. A 2024 pharmacology study published in Drug Metabolism and Disposition demonstrated that the compound exhibits favorable absorption, distribution, and elimination properties. The study reported that the compound has a high oral bioavailability, which is essential for its use as a therapeutic agent. Additionally, its metabolic stability in vivo suggests that it may have a long half-life, reducing the frequency of administration required for treatment. These pharmacokinetic properties, combined with its potent biological activity, position (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal as a strong candidate for further clinical development.
Despite its promising properties, the development of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal as a therapeutic agent faces several challenges. One of the primary concerns is the need to optimize its selectivity for specific biological targets while minimizing off-target effects. Researchers are also exploring ways to enhance its solubility and stability under physiological conditions, as these factors can significantly impact its efficacy. Additionally, the compound's potential for drug interactions and long-term safety must be thoroughly evaluated through extensive preclinical and clinical trials. These challenges highlight the importance of continued research to fully realize the therapeutic potential of (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal.
In conclusion, (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its ability to modulate critical biological pathways, positions it as a promising candidate for the development of novel therapeutics. Ongoing research into its pharmacological properties, synthetic methods, and therapeutic applications is expected to yield further insights into its potential as a drug candidate. As the field of pharmaceutical science continues to evolve, compounds like (2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal will play an increasingly important role in the discovery of new treatments for a wide range of diseases.
91405-41-3 ((2Z)-3-(4-tert-Butylphenyl)-3-chloroprop-2-enal) Related Products
- 282523-34-6(5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl 4-chlorobenzenecarboxylate)
- 2171317-30-7(Methanone, (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methyl-1-piperidinyl)-)
- 139172-64-8(ethyl oxolane-3-carboxylate)
- 2172183-63-8(2-(2-{(tert-butoxy)carbonylamino}bicyclo3.2.0heptan-2-yl)acetic acid)
- 451476-52-1(N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide)
- 712345-00-1(3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole)
- 2137567-95-2(Propanoic acid, 2,2-difluoro-3-[methyl[3-(methylthio)propyl]amino]-)
- 1841081-54-6((Perfluoro-1,4-phenylene)dimethanamine acetate)
- 338413-79-9(4-Chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone)
- 1353855-94-3(4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine)




